molecular formula C14H11N3O B3002918 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one CAS No. 1023813-37-7

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

Cat. No. B3002918
CAS RN: 1023813-37-7
M. Wt: 237.262
InChI Key: WVFYQNQXLAUVJT-UHFFFAOYSA-N
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Description

The compound 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound that is part of a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by their complex molecular structures, which include a benzodiazepine core fused with other rings such as pyridine or pyrrolo groups. The structural complexity of these molecules often leads to unique chemical and physical properties, making them of great interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a novel one-pot synthesis method has been developed for a structurally similar compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, which involves the use of FT-IR, NMR, and single-crystal X-ray diffraction methods for characterization . Another study reports a three-step synthesis starting from isatoic anhydride and anhydro ornithine to obtain 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-ones, a basic intermediate for the preparation of biologically active derivatives . These methods highlight the complexity and the multi-step nature of synthesizing such intricate molecules.

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, as well as computational methods such as density functional theory (DFT). For example, the study of the pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative revealed its crystallization in the monoclinic space group and provided detailed geometric parameters, which were compared with theoretical calculations for validation . Such detailed structural analysis is crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be quite varied, as seen in the synthesis and transformation studies. For instance, the transformation of tetrahydro congeners into different intermediates and the rearrangement of compounds into spiro derivatives have been described . Additionally, the synthesis of 11-acyl derivatives and the study of selective aminolysis demonstrate the diverse chemical reactions these heterocyclic compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The study of the pyrazolo[1,5-c]pyrimidin-7(6H)-one derivative also investigated its molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, which are important for understanding the compound's behavior in different environments and potential applications in materials science . Mass spectrometry and molecular orbital calculations have been used to characterize and differentiate heterocyclic isomers, providing insights into their stability and fragmentation patterns .

Scientific Research Applications

1. Synthesis Methods and Chemical Reactions

  • Efficient Synthesis Techniques : The compound 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one has been synthesized efficiently through various methods. For instance, An et al. (2014) demonstrated a simple synthesis of related benzodiazepine derivatives via a one-pot, three-component reaction, showcasing the ease of synthesizing such compounds (An, Li, An, & Wang, 2014).
  • Chemical Rearrangement and Formation of Novel Compounds : Chemical rearrangements involving benzodiazepin-2-ones, a category to which our compound belongs, have been studied for the synthesis of various novel structures. Fryer et al. (1967) explored the acetic anhydride rearrangement of benzodiazepinones to isoindoles, revealing insights into the versatility of these compounds (Fryer, Brust, Earley, & Sternbach, 1967).

2. Development of Novel Derivatives and Potential Applications

  • Synthesis of Diverse Derivatives : Research has focused on creating various derivatives of benzodiazepines for different applications. Khodairy (2005) synthesized new fused 1,5-benzodiazepines, illustrating the compound's potential as a versatile base for derivative development (Khodairy, 2005).
  • Exploration of Ring Rearrangements : Studies like those by Salah, Ahmed, and Hassan (2017) have explored ring rearrangements of benzodiazepin-2-one derivatives, leading to the formation of diverse heterocyclic structures with potential applications in various fields (Salah, Ahmed, & Hassan, 2017).

3. Interaction with Metal Complexes

  • Formation of Metal Complexes : The interaction of benzodiazepines with metal complexes has been a point of interest. Cusumano et al. (1991) studied the reaction of benzodiazepines with halide-bridged complexes of palladium(II), hinting at potential applications in coordination chemistry and catalysis (Cusumano, Giannetto, Ficarra, Ficarra, & Tommasini, 1991).

4. Conformation and Tautomerism Studies

  • Molecular Structure Analysis : Understanding the molecular structure and tautomerism of compounds like 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one is crucial for their application in various scientific domains. Tezer (2008) conducted a detailed study on the conformation and tautomerism of a similar molecule, providing valuable information for further research (Tezer, 2008).

Safety and Hazards

The safety and hazards associated with “4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one” are not mentioned in the search results. For detailed safety and hazard information, it would be necessary to refer to material safety data sheets (MSDS) or other resources that provide safety information for chemical compounds .

properties

IUPAC Name

4-pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYQNQXLAUVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

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